

Medroxalol Hydrochloride: A Comprehensive Structural and Mechanistic Analysis

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Compound of Interest

Compound Name: *Medroxalol hydrochloride*

Cat. No.: *B1198975*

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This technical guide provides an in-depth analysis of the structural and molecular properties of **Medroxalol hydrochloride**, a potent antihypertensive agent. The document details its chemical characteristics, outlines experimental protocols for its structural elucidation, and illustrates its mechanism of action through signaling pathway diagrams.

Core Structural and Molecular Data

Medroxalol hydrochloride is the hydrochloride salt of Medroxalol, a compound that exhibits both alpha- and beta-adrenergic receptor blocking activity.^{[1][2]} This dual antagonism contributes to its efficacy in managing hypertension.^[2] The key quantitative data for Medroxalol and its hydrochloride salt are summarized below.

Property	Medroxalol	Medroxalol Hydrochloride
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₅	C ₂₀ H ₂₅ CIN ₂ O ₅
Molecular Weight	372.42 g/mol	408.88 g/mol
IUPAC Name	5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide	5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide hydrochloride
CAS Number	56290-94-9	70161-10-3

Structural Elucidation: Experimental Protocols

The definitive structure of **Medroxalol hydrochloride** is established through a combination of spectroscopic and crystallographic techniques. The following sections outline the detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule, confirming the connectivity of atoms and the chemical environment of various functional groups.

Methodology:

- **Sample Preparation:** A 5-10 mg sample of **Medroxalol hydrochloride** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, containing 0.1% tetramethylsilane (TMS) as an internal standard.
- **¹H NMR Spectroscopy:**
 - The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
 - Data is collected with a spectral width of 0-12 ppm.
 - Key parameters include a pulse width of 30-45 degrees, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

- Expected signals would include aromatic protons in the benzamide and benzodioxole rings, aliphatic protons of the butyl chain, and protons associated with the ethanolamine moiety. The chemical shifts of the NH and OH protons can be confirmed by D₂O exchange.
- ¹³C NMR Spectroscopy:
 - The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for carbon.
 - A wider spectral width of 0-200 ppm is used.
 - Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
 - Expected signals would correspond to the carbonyl carbon of the amide, aromatic carbons, and aliphatic carbons of the side chains.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values from the ¹H NMR spectrum, along with the chemical shifts from the ¹³C NMR spectrum, are analyzed to assemble the complete molecular structure.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing further structural information.

Methodology:

- Sample Preparation: A dilute solution of **Medroxalol hydrochloride** (approximately 1 μ g/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for molecules of this type.
- Mass Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

- A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$.
- The high-resolution data allows for the calculation of the elemental composition, which should match $C_{20}H_{25}N_2O_5$ for the parent ion of the free base.
- Tandem Mass Spectrometry (MS/MS):
 - The $[M+H]^+$ ion is selected and subjected to collision-induced dissociation (CID).
 - The resulting fragment ions are analyzed to provide information about the molecule's substructures.
 - Common fragmentation pathways for beta-adrenergic blockers often involve cleavage of the side chain, which can help to confirm the structure of the different parts of the molecule.[\[3\]](#)[\[4\]](#)
- Data Analysis: The accurate mass measurement of the parent ion and the fragmentation pattern are compared with the expected values for the proposed structure of Medroxalol.

X-Ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing unambiguous proof of the molecular structure and stereochemistry.

Methodology:

- Crystallization: Single crystals of **Medroxalol hydrochloride** suitable for X-ray diffraction are grown. This is often the most challenging step and may involve techniques such as slow evaporation from a suitable solvent system or vapor diffusion.[\[5\]](#)
- Data Collection:
 - A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.
 - The crystal is rotated, and the diffraction pattern is collected on a detector.[\[6\]](#)

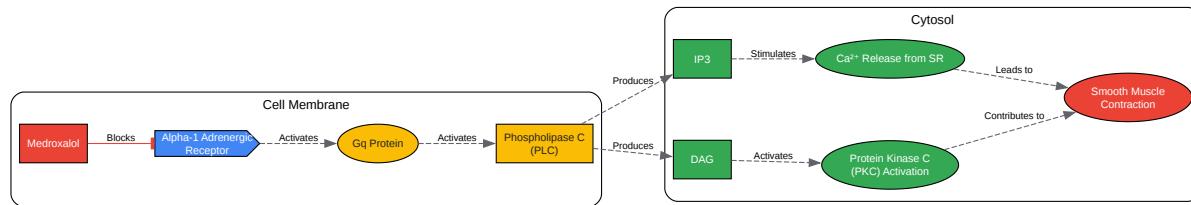
- Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell dimensions and space group.
 - The initial phases of the structure factors are determined using direct methods or Patterson methods.
 - An initial electron density map is generated, from which the positions of the atoms are determined.
 - The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.[6]
- Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of **Medroxalol hydrochloride**. The crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride, can also be analyzed.

Mechanism of Action: Signaling Pathways

Medroxalol exerts its antihypertensive effects by blocking adrenergic receptors. As an antagonist, it prevents the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, thereby inhibiting their downstream signaling cascades.

Blockade of Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are primarily located on vascular smooth muscle and are coupled to Gq proteins. Their activation leads to vasoconstriction. Medroxalol blocks this pathway.[7][8]

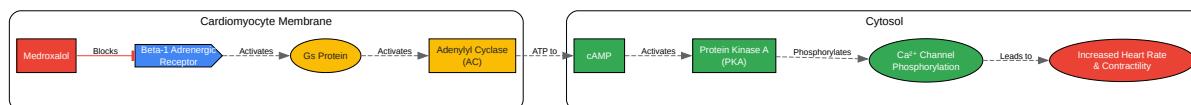


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Caption: Blockade of Alpha-1 Adrenergic Signaling by Medroxalol.

Blockade of Beta-1 Adrenergic Receptor Signaling

Beta-1 adrenergic receptors are predominantly found in the heart and are coupled to Gs proteins. Their activation increases heart rate and contractility. Medroxalol's antagonism at these receptors reduces cardiac workload.[9][10]

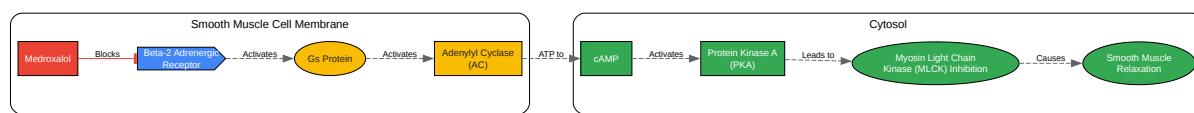


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Caption: Blockade of Beta-1 Adrenergic Signaling by Medroxalol.

Blockade of Beta-2 Adrenergic Receptor Signaling

Beta-2 adrenergic receptors are located in various tissues, including the smooth muscle of the bronchioles and blood vessels, and are also coupled to Gs proteins. Their activation leads to smooth muscle relaxation. While Medroxalol is a beta-blocker, some studies suggest it may have a vasodilatory component partially mediated by beta-2 adrenergic receptor stimulation, indicating a more complex interaction at this receptor subtype. However, its primary classification includes beta-2 antagonism.[11][12]



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Caption: Blockade of Beta-2 Adrenergic Signaling by Medroxalol.

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